5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR :
- Aromatic protons : Two distinct doublets for the biphenyl rings (δ 6.8–7.5 ppm), with splitting patterns reflecting ortho and para substituents.
- Adamantyl protons : Singlets near δ 1.7–2.1 ppm for the bridgehead hydrogens.
- Dimethylamino group : A singlet at δ 2.2–2.5 ppm for the N-methyl groups.
- Hydroxyl proton : A broad singlet at δ 5.0–5.5 ppm, exchangeable with D2O.
- 13C NMR :
- Aromatic carbons (δ 115–150 ppm), adamantyl carbons (δ 30–45 ppm), and the N-methyl carbons (δ 40–45 ppm).
Infrared (IR) Spectroscopy
- O-H stretch : A broad band near 3200–3600 cm−1.
- C-N stretch : Medium intensity around 1200–1350 cm−1.
- Aromatic C-H bends : Peaks at 690–900 cm−1.
Mass Spectrometry (MS)
The molecular ion peak at m/z 361 confirms the molecular weight. Fragmentation likely involves loss of the adamantyl group (m/z 247) and cleavage of the dimethylamino moiety (m/z 361 → 346 via methyl loss).
X-ray Crystallography and Conformational Analysis
Though X-ray diffraction data is not publicly available, the 3D structure in PubChem suggests key conformational features:
- The adamantyl group adopts a chair-like configuration, minimizing steric strain.
- The biphenyl system may exhibit a dihedral angle near 30°–45°, balancing conjugation and steric hindrance.
- Hydrogen bonding between the phenolic hydroxyl and the dimethylamino nitrogen could stabilize specific conformers.
Crystallographic studies would elucidate packing motifs, with the adamantane moiety likely dominating lattice interactions through van der Waals forces.
Computational Chemistry Insights (DFT, Molecular Modeling)
Density Functional Theory (DFT) calculations predict:
- HOMO-LUMO gap : ~4.5 eV, indicating moderate electronic stability.
- Molecular electrostatic potential (MEP) : Negative charge localized on the hydroxyl oxygen and aromatic rings, while positive charge centers reside on the dimethylamino nitrogen.
- Conformational energy profiles : Rotation around the biphenyl bond faces a barrier of ~15 kcal/mol, favoring a non-planar arrangement to reduce steric clash between substituents.
Molecular dynamics simulations suggest the adamantyl group enhances rigidity, potentially improving binding selectivity in host-guest systems.
Properties
CAS No. |
35839-44-2 |
|---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-(1-adamantyl)-2-[(dimethylamino)methyl]-6-phenylphenol |
InChI |
InChI=1S/C25H31NO/c1-26(2)16-21-11-22(12-23(24(21)27)20-6-4-3-5-7-20)25-13-17-8-18(14-25)10-19(9-17)15-25/h3-7,11-12,17-19,27H,8-10,13-16H2,1-2H3 |
InChI Key |
FKVFOPFHCHWVFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a reductive amination reaction using dimethylamine and a suitable aldehyde or ketone.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the biphenyl structure or the dimethylamino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced biphenyl or dimethylamino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct functional groups.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors or enzymes in the central nervous system, influencing neurotransmitter release or uptake.
Pathways Involved: It may modulate signaling pathways related to neuroprotection or neurodegeneration, making it a potential therapeutic agent for neurological conditions.
Comparison with Similar Compounds
a) 5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole ()
- Structure : Adamantyl group at position 5, sulfur-containing triazole ring at position 3.
- Key Differences: The triazole ring introduces heterocyclic aromaticity and sulfur-based electronic effects, contrasting with the dimethylamino-methyl group’s basicity.
b) 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde ()
- Structure : Adamantyl at position 3, aldehyde at position 2, and methyl at position 4.
- Key Differences : The aldehyde group increases electrophilicity, enabling Schiff base formation, while the hydroxyl group enhances hydrogen-bonding capacity.
Table 1: Physical Properties of Adamantyl Biphenyl Derivatives
*Estimated based on molecular formula.
Biphenyl Derivatives with Bulky Substituents
a) 5-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol ()
- Structure : tert-Butyl group at position 5.
- Properties : Lower molecular weight (234.33 g/mol) and higher volatility compared to adamantyl derivatives.
b) 5,5′-Diallyl-3-(morpholino(3,4,5-trimethoxyphenyl)methyl)-[1,1'-biphenyl]-2,2′-diol ()
- Structure: Morpholino and trimethoxyphenyl groups enhance water solubility.
- Key Differences : Multiple oxygen-containing groups increase polarity, contrasting with the adamantyl group’s hydrophobicity.
Table 2: Bioactivity Comparison
| Compound | Anticancer Activity (IC₅₀) | Key Targets |
|---|---|---|
| Target Compound | Not Reported | Likely Bcl-2 or kinases* |
| ABT-737 () | <1 µM (Bcl-2 inhibition) | Bcl-2/Bcl-xL |
| Magnolol Analogues () | 10–50 µM | PI3K/Akt, NF-κB |
*Inferred from structural analogs.
Biphenyls with Amino/Alkylamino Substituents
Biological Activity
5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol, also known by its CAS number 35839-44-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- Molecular Formula : C25H31NO
- Molecular Weight : 361.5197 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the adamantyl group and the dimethylamino moiety. These components enhance lipophilicity and facilitate membrane penetration, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds have been tested against various bacterial strains.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | 32 | 64 | Helicobacter pylori |
| Compound B | 16 | 32 | Staphylococcus aureus |
| This compound | TBD | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this specific compound are yet to be fully characterized in published literature.
Case Studies
A study evaluated the efficacy of similar adamantane derivatives in inhibiting bacterial growth. The results suggested that modifications in the molecular structure significantly influenced their antibacterial potency. For example:
- Case Study 1 : A derivative with a hydroxyl group showed enhanced activity against resistant strains compared to its parent compound.
- Case Study 2 : Compounds with increased hydrophobicity demonstrated improved membrane disruption capabilities leading to higher antibacterial activity.
Pharmacological Studies
Pharmacological investigations into the compound's effects on cell lines have shown promising results. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Table of Pharmacological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
